Piperidin-4-ylmethyl trifluoromethanesulfonate
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Overview
Description
Piperidin-4-ylmethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H12F3NO3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidin-4-ylmethyl trifluoromethanesulfonate can be synthesized through a multi-step process involving the reaction of piperidine with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: The compound can be reduced to form piperidin-4-ylmethyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include piperidin-4-ylmethyl azide, piperidin-4-ylmethyl thiocyanate, and piperidin-4-ylmethyl methoxide.
Oxidation: The major product is piperidin-4-one.
Reduction: The major product is piperidin-4-ylmethyl alcohol.
Scientific Research Applications
Piperidin-4-ylmethyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: This compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of piperidin-4-ylmethyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and the synthesis of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ylmethyl chloride: Similar in structure but less reactive due to the presence of a chloride group instead of a trifluoromethanesulfonate group.
Piperidin-4-ylmethyl bromide: Also similar but with a bromide group, making it more reactive than the chloride derivative but less than the trifluoromethanesulfonate derivative.
Piperidin-4-ylmethyl iodide: Highly reactive due to the presence of an iodide group, but less stable compared to the trifluoromethanesulfonate derivative.
Uniqueness
Piperidin-4-ylmethyl trifluoromethanesulfonate is unique due to its high reactivity and stability, making it a valuable reagent in organic synthesis. Its trifluoromethanesulfonate group is a superior leaving group compared to halides, enhancing its utility in various chemical reactions .
Properties
Molecular Formula |
C7H12F3NO3S |
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Molecular Weight |
247.24 g/mol |
IUPAC Name |
piperidin-4-ylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-1-3-11-4-2-6/h6,11H,1-5H2 |
InChI Key |
ZOLMABZRMSAAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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